4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile
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Overview
Description
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile is an organic compound that features a bromophenyl group and a cyanoethenyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-cyanobenzaldehyde.
Reaction Conditions: A Knoevenagel condensation reaction is employed, where the aldehydes react with malononitrile in the presence of a base such as piperidine.
Procedure: The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amines or other reduced derivatives.
Oxidation: Oxidized forms of the original compound.
Scientific Research Applications
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(4-fluorophenyl)-2-cyanoethenyl]benzonitrile
- 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzonitrile
- 4-[(E)-2-(4-iodophenyl)-2-cyanoethenyl]benzonitrile
Uniqueness
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its fluorine, chlorine, and iodine analogs
Properties
IUPAC Name |
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-7-5-14(6-8-16)15(11-19)9-12-1-3-13(10-18)4-2-12/h1-9H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOGPPVIHCLPT-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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